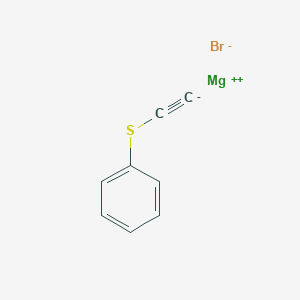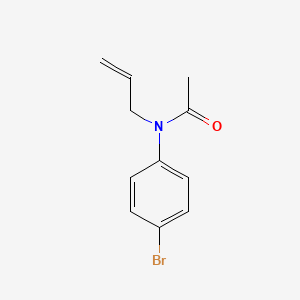
Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as hydroxyl and fluorine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro- typically involves multi-step organic reactions. The starting materials are often simpler aromatic compounds, which undergo a series of reactions including halogenation, hydroxylation, and cyclization. The reaction conditions may vary, but they generally require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specialized conditions required for its synthesis. when produced on an industrial scale, the process involves large-scale reactors, precise control of reaction parameters, and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene
Uniqueness
Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro- is unique due to its specific functional groups and structural configuration
Eigenschaften
CAS-Nummer |
116208-71-0 |
|---|---|
Molekularformel |
C20H13FO2 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
9-fluoro-4,5-dihydrobenzo[k]fluoranthene-4,5-diol |
InChI |
InChI=1S/C20H13FO2/c21-12-5-4-10-7-15-13-2-1-3-14-19(13)17(9-18(22)20(14)23)16(15)8-11(10)6-12/h1-9,18,20,22-23H |
InChI-Schlüssel |
JUMDEQCXRRDHSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(C(C=C3C4=C2C=C5C=CC(=CC5=C4)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


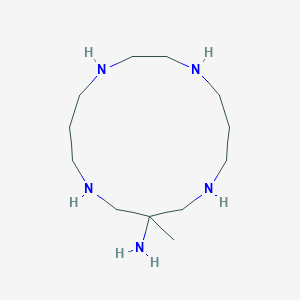
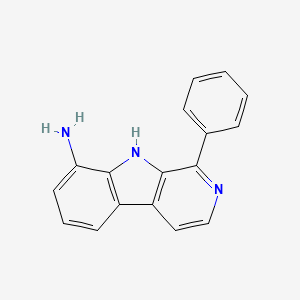
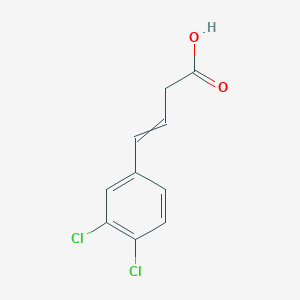
![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)

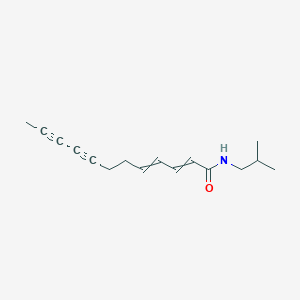
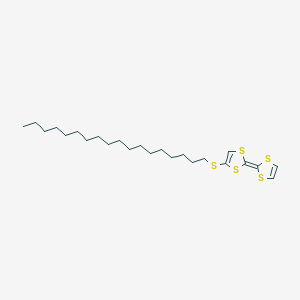
![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)
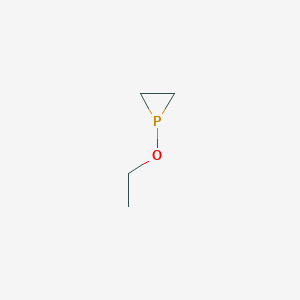

![5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol](/img/structure/B14291016.png)
